molecular formula C14H17N3O3 B12141556 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B12141556
M. Wt: 275.30 g/mol
InChI Key: UJGNDWFTRDXWQO-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features an ethyl group attached to the oxadiazole ring and a propan-2-yloxy group attached to the benzamide moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Attachment of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through etherification reactions using propan-2-ol and appropriate activating agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where the propan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The oxadiazole ring and benzamide moiety may play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide can be compared with other benzamide derivatives and oxadiazole-containing compounds:

    Similar Compounds: N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(propan-2-yloxy)benzamide, N-(4-ethyl-1,2,5-thiadiazol-3-yl)-4-(propan-2-yloxy)benzamide.

    Uniqueness: The presence of the ethyl group on the oxadiazole ring and the propan-2-yloxy group on the benzamide moiety imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H17N3O3/c1-4-12-13(17-20-16-12)15-14(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)

InChI Key

UJGNDWFTRDXWQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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